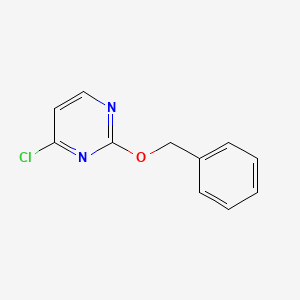

2-(Benzyloxy)-4-chloropyrimidine

Description

BenchChem offers high-quality 2-(Benzyloxy)-4-chloropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-4-chloropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-phenylmethoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-10-6-7-13-11(14-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRRSUBOERLTHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Benzyloxy)-4-chloropyrimidine CAS number 668484-40-0

This technical guide details the chemical profile, synthesis, and application of 2-(Benzyloxy)-4-chloropyrimidine (CAS 668484-40-0), a high-value intermediate in medicinal chemistry.

Strategic Scaffold for Kinase Inhibitor Development

Executive Summary

2-(Benzyloxy)-4-chloropyrimidine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antiviral drugs. Unlike its more common isomer, 4-(benzyloxy)-2-chloropyrimidine, this C2-alkoxy derivative allows for the sequential introduction of nucleophiles at the C4 position while maintaining a protected oxygen functionality at C2 (mimicking the uracil motif upon deprotection).

This guide addresses the critical challenge of regioselectivity . Direct nucleophilic substitution on 2,4-dichloropyrimidine typically favors the C4 position. Therefore, obtaining the C2-benzyloxy isomer with high purity requires specific synthetic strategies, most notably the "sulfone displacement" route.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 2-(Benzyloxy)-4-chloropyrimidine |

| CAS Number | 668484-40-0 |

| Molecular Formula | C₁₁H₉ClN₂O |

| Molecular Weight | 220.65 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Low solubility in water |

| Storage | Inert atmosphere, 2-8°C (Hydrolysis sensitive) |

| Key Reactivity | C4-Cl displacement ( |

Retrosynthetic Analysis & Regiocontrol

The synthesis of CAS 668484-40-0 is defined by the need to overcome the innate preference of the pyrimidine ring for C4 substitution.

-

Direct Route (Low Selectivity): Reaction of 2,4-dichloropyrimidine with benzyl alcohol typically yields a ~9:1 mixture favoring the wrong isomer (4-benzyloxy-2-chloropyrimidine) due to the para-like activation of the C4 position.

-

Sulfone Route (High Selectivity): Utilizing a 2-methylsulfonyl leaving group reverses this selectivity. The sulfone at C2 is a "super-leaving group," making C2 significantly more electrophilic than C4-Cl at low temperatures.

Visualization: Regioselectivity Logic

Figure 1: Comparison of synthetic strategies. The sulfone route guarantees the correct regioisomer.

Detailed Experimental Protocol: The Sulfone Route

This protocol describes the robust synthesis of 2-(benzyloxy)-4-chloropyrimidine starting from commercially available 2-thiouracil.

Stage 1: Synthesis of 2-Methylthio-4-chloropyrimidine

-

Methylation: Suspend 2-thiouracil (1.0 eq) in water/NaOH. Add iodomethane (1.1 eq) dropwise at 0°C. Stir at RT for 4h. Acidify to precipitate 2-methylthiouracil .

-

Chlorination: Reflux 2-methylthiouracil in

(excess) for 2-4 hours. -

Workup: Quench carefully into ice water. Extract with DCM.

-

Yield: ~85% of 2-methylthio-4-chloropyrimidine .

Stage 2: Oxidation to Sulfone

-

Dissolution: Dissolve 2-methylthio-4-chloropyrimidine (1.0 eq) in DCM.

-

Oxidation: Add m-CPBA (2.2 eq) portion-wise at 0°C. The reaction is exothermic.

-

Monitoring: Stir at RT for 4-12h. Monitor by TLC/LCMS for disappearance of sulfoxide intermediate.

-

Workup: Wash with aqueous

(to quench peroxide) and -

Product: 2-methylsulfonyl-4-chloropyrimidine (White solid). Note: Use immediately or store at -20°C; sulfones are reactive.

Stage 3: Regioselective Displacement (The Critical Step)

This step installs the benzyloxy group at C2 while leaving the C4-chlorine intact.

-

Reagents: Benzyl alcohol (1.05 eq), NaH (60% dispersion, 1.1 eq), THF (anhydrous).

-

Procedure:

-

Suspend NaH in anhydrous THF at 0°C under

. -

Add Benzyl alcohol dropwise. Stir 30 min to form sodium benzyloxide.

-

Cool the alkoxide solution to -78°C (Dry ice/acetone bath).

-

Add a solution of 2-methylsulfonyl-4-chloropyrimidine in THF dropwise over 20 mins.

-

Stir at -78°C for 1 hour. Allow to warm slowly to 0°C.

-

Quench: Add saturated

solution. -

Purification: Extract with EtOAc. Flash chromatography (Hexane/EtOAc) yields the target 2-(Benzyloxy)-4-chloropyrimidine .

-

Visualization: Synthesis Workflow

Figure 2: Step-by-step synthesis pathway via the sulfone intermediate.

Quality Control & Analytical Verification

Validating the structure is crucial to ensure the C2 vs. C4 isomer identity.

| Method | Expected Signal / Criteria |

| 1H NMR (DMSO-d6) | Aromatic: ~7.3-7.5 ppm (Multiplet, 5H, Benzyl).Methylene: ~5.3 ppm (Singlet, 2H, |

| LC-MS | M+H: 221.04 (Cl isotope pattern 3:1).Purity: >98% (UV 254 nm). |

| Regio-Check | NOESY: Correlation between Benzyl- |

Self-Validating Protocol: To confirm you have the C2-benzyloxy isomer and not the C4-benzyloxy isomer:

-

Hydrogenolysis Test: Take a small aliquot and treat with

.-

2-(Benzyloxy)-4-chloropyrimidine

Cleaves benzyl and reduces Cl -

4-(Benzyloxy)-2-chloropyrimidine

Yields 4-hydroxypyrimidine derivatives. -

Comparison with authentic Uracil standard by TLC/LCMS confirms the core structure.

-

Applications in Drug Discovery

This scaffold is a "privileged structure" for designing bioactive molecules.[1][2]

-

Kinase Inhibitors: The C4-chlorine is highly reactive towards amines. It is commonly displaced by aniline derivatives to form the hinge-binding motif of CDK, EGFR, or JAK inhibitors.

-

Uracil Mimics: The benzyl group serves as a lipophilic protecting group for the oxygen. Late-stage deprotection (e.g., with

or -

Library Synthesis: The stability of the benzyloxy group allows for diverse chemistry at C4 (Suzuki coupling, Buchwald-Hartwig) without affecting the C2 position.

Safety & Handling

-

Hazards: 2-(Benzyloxy)-4-chloropyrimidine is an organochloride and potential skin sensitizer.

-

Sulfone Intermediate: 2-methylsulfonyl-4-chloropyrimidine is a potent electrophile; avoid inhalation and skin contact. It can cause severe dermatitis.

-

Waste: Dispose of aqueous layers from the sulfone displacement carefully, as they may contain residual sulfinates.

References

-

Regioselectivity in Pyrimidine Chemistry: WuXi Biology. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." Link

-

Sulfone Displacement Strategy: WuXi AppTec. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." Link

-

Compound Data: PubChem. "4-(benzyloxy)-2-chloropyrimidine (Isomer Comparison)." Link

-

General Synthesis of Chloropyrimidines: Google Patents. "Method for preparing 2-chloropyrimidine derivatives."[3][4][5][6][7] Link

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents [patents.google.com]

- 4. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 7. A kind of preparation method of 2,4-dichloropyrimidine and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

Navigating the Pyrimidine Scaffold: A Technical Guide to Benzyloxy-Chloropyrimidine Isomers in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, pyrimidine-based heterocyclic compounds represent a cornerstone of modern therapeutic design. Their unique electronic properties and versatile reactivity make them privileged scaffolds in a vast array of biologically active molecules. This guide provides an in-depth technical overview of benzyloxy-chloropyrimidine, a key intermediate in synthetic chemistry. We will focus primarily on the well-documented and widely utilized isomer, 4-(Benzyloxy)-2-chloropyrimidine , while also addressing its lesser-known counterpart, 2-(Benzyloxy)-4-chloropyrimidine , to provide a comprehensive and practical resource for laboratory applications.

Isomeric Distinction: Identifying the Correct Building Block

A critical first step in any synthetic endeavor is the unambiguous identification of starting materials. In the case of benzyloxy-chloropyrimidine, two constitutional isomers exist, and the vast majority of commercially available material and published literature pertains to 4-(Benzyloxy)-2-chloropyrimidine .

It is crucial for researchers to verify the specific isomer required for their synthetic route by its CAS number. The significant disparity in available data suggests that 4-(Benzyloxy)-2-chloropyrimidine is the more synthetically accessible and commonly employed isomer in drug discovery programs.

Table 1: Core Molecular Properties of Benzyloxy-Chloropyrimidine Isomers

| Property | 4-(Benzyloxy)-2-chloropyrimidine | 2-(Benzyloxy)-4-chloropyrimidine |

| Molecular Formula | C₁₁H₉ClN₂O[1][2] | C₁₁H₉ClN₂O |

| Molecular Weight | 220.66 g/mol [3][4] | 220.66 g/mol |

| CAS Number | 108381-28-8[1][2] | 668484-40-0 |

| Appearance | White to yellow-orange crystals or powder | Not specified |

| IUPAC Name | 2-chloro-4-(phenylmethoxy)pyrimidine[3] | 4-chloro-2-(phenylmethoxy)pyrimidine |

Synthesis of 4-(Benzyloxy)-2-chloropyrimidine: A Strategic Approach

The synthesis of 4-(Benzyloxy)-2-chloropyrimidine typically starts from a more readily available di-substituted pyrimidine, such as 2,4-dichloropyrimidine. The regioselectivity of the substitution is a key consideration in the synthetic design. The chlorine atom at the 4-position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the chlorine at the 2-position. This differential reactivity allows for a controlled, stepwise substitution.

The preferential reactivity at the C4 position is a consequence of the electronic properties of the pyrimidine ring, where the nitrogen atoms act as electron-withdrawing groups, making the carbon atoms electron-deficient and thus prone to nucleophilic attack[5][6].

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the synthesis of 4-(Benzyloxy)-2-chloropyrimidine from 2,4-dichloropyrimidine and benzyl alcohol.

Materials:

-

2,4-Dichloropyrimidine

-

Benzyl alcohol

-

Sodium hydride (NaH) or a suitable non-nucleophilic base

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Alkoxide Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol (1.0-1.1 equivalents) in anhydrous THF. Cool the solution in an ice bath (0 °C).

-

Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 20-30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium benzyloxide.

-

Nucleophilic Substitution: In a separate flask, dissolve 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of 2,4-dichloropyrimidine to the prepared sodium benzyloxide solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 4-(Benzyloxy)-2-chloropyrimidine.

Caption: General scheme for amination at the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions

While less common at the C2 position compared to the C4 position on other pyrimidine scaffolds, the C2-chloro group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkynyl groups, which can be used to probe deeper pockets of a target protein or improve pharmacokinetic properties.[7]

Safety, Handling, and Storage

Substituted chloropyrimidines should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[8][9]

Table 2: Hazard Information and Handling

| Category | Recommendation | Reference(s) |

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed. | [3] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. | [8][9][10] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area. Some suppliers recommend storage at 2-8°C under an inert atmosphere. | [4][8] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. | [9] |

| First Aid (Skin) | Flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. | [9] |

Conclusion

While both 2-(Benzyloxy)-4-chloropyrimidine and 4-(Benzyloxy)-2-chloropyrimidine are known chemical entities, the latter is the isomer of primary importance for the drug discovery community due to its synthetic accessibility and extensive documentation. Its strategic, sequential reactivity makes it a powerful building block for constructing complex molecular architectures, particularly for the development of kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage the pyrimidine scaffold in the design of novel therapeutics.

References

-

PubChemLite. 4-(benzyloxy)-2-chloropyrimidine (C11H9ClN2O). Available from: [Link]

-

Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 13. Available from: [Link]

-

MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1589. Available from: [Link]

-

MDPI. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Molecules, 26(6), 1629. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine, 98%. Available from: [Link]

Sources

- 1. 4-Benzyloxy-2-chloropyrimidine, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 2. 4-(Benzyloxy)-2-chloropyrimidine , 97% , 108381-28-8 - CookeChem [cookechem.com]

- 3. 4-Benzyloxy-2-chloropyrimidine, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 108381-28-8|4-(Benzyloxy)-2-chloropyrimidine|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. aksci.com [aksci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

Technical Guide: Synthesis and Purification of 2-(Benzyloxy)-4-chloropyrimidine

This guide details the technical synthesis and purification of 2-(Benzyloxy)-4-chloropyrimidine , a critical intermediate in medicinal chemistry for the development of pyrimidine-based APIs (e.g., kinase inhibitors).

The synthesis strategy prioritizes regiochemical purity , addressing the inherent challenge of distinguishing between the C2 and C4 positions on the pyrimidine ring.

Part 1: Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-(Benzyloxy)-4-chloropyrimidine

CAS Registry Number: 7761-72-0 (Note: Verify specific isomer; 4-benzyloxy-2-chloro is 108381-28-8).

Core Challenge: Regioselectivity. The C4 position of 2,4-dichloropyrimidine is kinetically more reactive toward nucleophilic aromatic substitution (

Retrosynthetic Pathway

The most robust route utilizes 2-(benzyloxy)pyrimidin-4(3H)-one as the pivotal intermediate. This precursor allows for the selective installation of the C4-chloride using phosphoryl chloride (

Figure 1: Retrosynthetic strategy highlighting the preferred pathway via O-benzylisourea condensation.

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of O-Benzylisourea Hydrochloride

This step creates the amidine-like scaffold with the benzyl ether pre-installed, guaranteeing the position of the oxygen.

Reagents:

-

Cyanamide (

) -

Benzyl Alcohol (

) -

Anhydrous HCl (gas or dioxane solution)

Protocol:

-

Setup: Charge a flame-dried reactor with Benzyl Alcohol (1.0 equiv) and Cyanamide (1.1 equiv).

-

Acidification: Introduce anhydrous HCl (1.1 equiv) dissolved in dioxane dropwise at 0–5 °C. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to ambient temperature (20–25 °C) and stir for 12–16 hours. The product, O-benzylisourea hydrochloride, typically precipitates.

-

Isolation: Dilute with diethyl ether (

) to complete precipitation. Filter the white crystalline solid under nitrogen (hygroscopic). -

Drying: Vacuum dry at 40 °C.

Phase 2: Cyclization to 2-(Benzyloxy)pyrimidin-4(3H)-one

Condensation of the isourea with a 3-carbon electrophile builds the pyrimidine ring.

Reagents:

-

O-Benzylisourea Hydrochloride (from Phase 1)

-

Ethyl Propiolate (or Ethyl 3,3-diethoxypropionate)

-

Base: Sodium Methoxide (

) or Sodium Ethoxide (

Protocol:

-

Free Basing: In a reactor, suspend O-Benzylisourea HCl (1.0 equiv) in Ethanol (

). Add NaOEt (1.0 equiv) at 0 °C to liberate the free isourea. Stir for 30 min. -

Addition: Add Ethyl Propiolate (1.05 equiv) dropwise.

-

Cyclization: Heat the mixture to reflux (78 °C) for 6–10 hours. Monitor by LC-MS for the formation of the pyrimidinone (Mass M+1 = ~203).

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in water.

-

Precipitation: Carefully acidify the aqueous solution to pH 5–6 with acetic acid. The product, 2-(benzyloxy)pyrimidin-4(3H)-one, will precipitate.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Phase 3: Chlorination to 2-(Benzyloxy)-4-chloropyrimidine

This is the most critical step. The benzyloxy group is acid-sensitive.

Reagents:

-

2-(Benzyloxy)pyrimidin-4(3H)-one

-

Phosphoryl Chloride (

) - Solvent & Reagent -

Base Scavenger: N,N-Dimethylaniline or N,N-Diisopropylethylamine (DIPEA) - Essential to neutralize HCl.

Protocol:

-

Setup: In a dry flask under Argon, place 2-(benzyloxy)pyrimidin-4(3H)-one (1.0 equiv).

-

Base Addition: Add N,N-Dimethylaniline (1.5 equiv). This acts as an HCl sponge.

-

Chlorination: Add

(5.0 equiv) slowly. -

Heating: Heat the mixture to 80–90 °C. Do not reflux vigorously as high temperatures (>100 °C) promote benzyl cleavage. Monitor strictly by TLC/HPLC. Reaction time is typically 2–4 hours.

-

Quench (Exothermic): Cool the mixture to Room Temperature. Pour the reaction mass slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis of the newly formed chloride.

-

Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (3x).

-

Neutralization: Wash the organic layer with saturated

(cold) until the aqueous phase is pH 7–8. -

Drying: Dry over anhydrous

and concentrate in vacuo at <40 °C.

Part 3: Process Chemistry & Optimization

Regioselectivity & Side Reactions

The primary failure mode in this synthesis is the cleavage of the benzyl ether during chlorination.

| Parameter | Optimal Condition | Mechanism/Rationale |

| Temperature (Phase 3) | 80–90 °C | Sufficient for chlorination; minimizes benzyl ether cleavage ( |

| Base Scavenger | Dimethylaniline | Neutralizes evolved HCl in situ, protecting the acid-labile O-Bn group. |

| Quench pH | Neutral/Basic | Acidic aqueous quench promotes hydrolysis of the 4-Cl back to 4-OH. |

| Solvent | Neat | Maximizes concentration; adding Toluene can dilute and slow reaction, requiring higher T. |

Purification Strategy

The crude product often contains traces of the de-benzylated byproduct (2-chlorouracil) or phosphate esters.

-

Crystallization: The product often crystallizes from Hexanes/Ethyl Acetate (9:1). This is preferred over chromatography for scale-up.

-

Column Chromatography: If necessary, use Silica Gel.

-

Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).

-

Note: The product is less polar than the starting material (pyrimidinone).

-

Part 4: Visualization of Workflow

Figure 2: Workflow for the critical chlorination step, emphasizing temperature control and quenching.

Part 5: Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures must be confirmed:

-

1H NMR (CDCl3, 400 MHz):

- 8.45 (d, J=5.2 Hz, 1H, H-6) – Characteristic doublet for pyrimidine H6.

- 7.35–7.45 (m, 5H, Ph-H) – Benzyl aromatic protons.

- 6.95 (d, J=5.2 Hz, 1H, H-5) – Doublet for H5 (upfield due to shielding).

-

5.40 (s, 2H,

-

LC-MS:

-

ESI+: m/z 221.0 / 223.0 (3:1 ratio characteristic of Chlorine isotope pattern).

-

-

Melting Point:

-

Typically 60–65 °C (Verify with authentic standard; impurities lower this significantly).

-

Part 6: Safety & Handling

-

Phosphoryl Chloride (

): Highly corrosive and reacts violently with water. All glassware must be dry. The quench generates massive amounts of HCl gas; use a scrubber. -

Benzyl Alcohol: Irritant.

-

Cyanamide: Toxic and potential skin sensitizer.

-

Exotherms: The reaction of isourea formation and the

quench are significantly exothermic.

References

-

Regioselectivity in Pyrimidines

- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Source: WuXi AppTec, QM Magic Class.

-

URL:[Link]

-

Synthesis of 2-Chloropyrimidines

- Title: 2-Chloropyrimidine (Organic Syntheses Procedure).

- Source: Organic Syntheses, Coll. Vol. 4, p.336 (1963).

-

URL:[Link]

- Isourea Chemistry: Title: Reaction of O-alkylisoureas with ethyl propiolate (General Pyrimidine Synthesis). Source: Journal of Heterocyclic Chemistry (General Reference for Isourea Condensation). Context: Standard methodology for de novo pyrimidine construction (See J. Org. Chem. 1975, 40, 3141 for analogous 2-amino systems).

-

POCl3 Chlorination Protocols

- Title: Synthesis of 2-chloropyrimidines via Pd-catalyzed regioselective dechlorin

- Source: Zhang et al., Journal of Organic Chemistry.

-

URL:[Link]

Technical Whitepaper: NMR Characterization of 2-(Benzyloxy)-4-chloropyrimidine

This guide is structured to serve as a definitive technical reference for the characterization of 2-(Benzyloxy)-4-chloropyrimidine . It deviates from standard templates to address the specific regiochemical challenges associated with this scaffold.

Executive Summary & Structural Logic

The pyrimidine scaffold is ubiquitous in medicinal chemistry, yet the characterization of 2-(Benzyloxy)-4-chloropyrimidine presents a specific challenge: Regioisomerism .

The nucleophilic aromatic substitution (

Therefore, this guide focuses not just on listing peaks, but on the diagnostic signals required to prove you have the C2-O-benzyl isomer and not the C4-O-benzyl impurity.

The Molecule[1][2][3][4][5][6][7][8]

-

Formula:

-

MW: 220.65 g/mol [1]

-

Core Scaffold: Pyrimidine (1,3-diazine)

-

Substituents:

Experimental Protocol (Self-Validating)

To ensure reproducibility and spectral resolution, the following protocol minimizes solvent effects and water exchange broadening.

Sample Preparation[7][8][11]

-

Solvent: DMSO-d6 is preferred over

.-

Reasoning: Pyrimidines can stack in non-polar solvents (

), causing concentration-dependent chemical shift variations. DMSO-d6 disrupts this stacking and provides sharper resolution for the aromatic multiplets.

-

-

Concentration: 10–15 mg for

; 40–50 mg for -

Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz equivalent)

-

Temperature: 298 K (

). -

Relaxation Delay (d1):

- : 1.0 s (standard).

- : Set to >2.0 s .

-

Critical: The quaternary carbons (C2, C4, C6) and the ipso-phenyl carbon have long

relaxation times. A short d1 will suppress these signals, making integration unreliable.

-

Pulse Sequence: Standard 1D zg30 (

) and zgpg30 (

1H NMR Characterization

The proton spectrum is defined by the asymmetry of the pyrimidine ring.

Predicted Data & Assignments (DMSO-d6)

| Position | Type | Shift ( | Multiplicity | Integral | Coupling ( | Structural Insight |

| H6 | Ar-H | 8.55 – 8.65 | Doublet (d) | 1H | Most deshielded due to adjacency to N1. | |

| Ph-H | Ar-H | 7.30 – 7.50 | Multiplet (m) | 5H | - | Typical aromatic envelope for the benzyl group. |

| H5 | Ar-H | 7.15 – 7.25 | Doublet (d) | 1H | Diagnostic: Less shielded than the 4-BnO isomer (see below). | |

| Alkyl | 5.40 – 5.45 | Singlet (s) | 2H | - | Benzylic methylene. Sharp singlet confirms no adjacent protons. |

The "Senior Scientist" Diagnostic Check

Distinguishing the Isomers:

-

Target (2-BnO, 4-Cl): The C4-Chlorine is electron-withdrawing (inductive), leaving H5 relatively deshielded (

> 7.1 ppm). -

Impurity (4-BnO, 2-Cl): The C4-Oxygen is strongly electron-donating (resonance) into the ring, specifically shielding the ortho-position (H5). In the impurity, H5 typically appears upfield at

6.6 – 6.8 ppm . -

Rule of Thumb: If your doublet is below 7.0 ppm, you likely have the wrong regioisomer.

13C NMR Characterization[2][8][10][11][12][13][14][15][16]

Carbon NMR provides the definitive proof of regiochemistry through the chemical shift of the ipso-pyrimidine carbons.

Predicted Data & Assignments (DMSO-d6)

| Position | Carbon Type | Shift ( | Diagnostic Value |

| C2 | 163.5 – 164.5 | CRITICAL: Carbon flanked by two Nitrogens AND Oxygen. | |

| C4 | 158.0 – 160.0 | Ipso-chlorine carbon. | |

| C6 | 159.0 – 161.0 | High shift due to C=N bond character. | |

| Ipso-Ph | 136.0 – 137.0 | Quaternary carbon of the phenyl ring. | |

| Ph | 128.0 – 129.5 | Ortho/Meta/Para carbons (3 signals). | |

| C5 | 116.0 – 118.0 | Most shielded pyrimidine carbon. | |

| 68.0 – 70.0 | Benzylic carbon attached to Oxygen. |

Regioisomer Confirmation Logic

In the 2-BnO isomer, the C2 carbon is unique: it is part of a urea-like motif (N-C-N) within the ring. This generally resonates upfield relative to a C4-oxygenated carbon in the corresponding isomer, which has more ester-like character (N-C-C). However, the most robust confirmation comes from HMBC .

Advanced Verification: HMBC Workflow

To validate the structure beyond doubt, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is required.

Caption: HMBC correlation pathway. The benzylic protons will show a strong 3-bond correlation to the ether-linked pyrimidine carbon. Identifying the chemical shift of this specific carbon (C2 vs C4) confirms regiochemistry.

Synthesis & Impurity Profile (Context)

Understanding the origin of the sample aids in interpreting "ghost peaks" in the NMR.

Caption: Regioselectivity of SNAr on 2,4-dichloropyrimidine. The 4-position is naturally more reactive. Presence of the 2-isomer (target) implies successful separation or alternative synthesis.

Common Impurities to Watch[4]

-

Benzyl Alcohol: Look for a multiplet at 7.3 ppm and a doublet at 4.5 ppm (CH2) coupled to a triplet at 5.2 ppm (OH) in DMSO-d6.

-

4-Benzyloxy Isomer: Look for the "shielded doublet" of H5 at ~6.7 ppm.

-

Hydrolysis Product: 2-Benzyloxy-4-hydroxypyrimidine (broad singlets, exchangeable protons).

References

-

Regioselectivity of SNAr in Pyrimidines

-

NMR Shift Prediction & Database

- Title: SDBS Spectral D

- Source: AIST (National Institute of Advanced Industrial Science and Technology).

-

URL:[Link]

- Pyrimidine Characterization Standards: Title: The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Source: Wiley-VCH. Context: Reference for N-C-N vs N-C-C carbon shift characteristic ranges.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)-4-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-4-chloropyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a reactive chloropyrimidine core and a benzyloxy group, makes it a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, and the strategic functionalization of the pyrimidine ring is a key approach in the development of novel drug candidates.[1] This guide provides a comprehensive overview of the physicochemical properties of 2-(Benzyloxy)-4-chloropyrimidine, offering insights into its synthesis, characterization, reactivity, and stability.

Molecular Structure and Identification

The foundational step in understanding the physicochemical properties of any compound is a thorough characterization of its molecular structure.

Molecular Formula: C₁₁H₉ClN₂O

Molecular Weight: 220.66 g/mol

IUPAC Name: 4-chloro-2-(phenylmethoxy)pyrimidine[2]

Chemical Structure:

Caption: 2D structure of 2-(Benzyloxy)-4-chloropyrimidine.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Benzyloxy)-4-chloropyrimidine is presented below. It is important to note that while some experimental data for related isomers is available, specific experimentally determined values for this compound are not widely published. The table includes predicted values and data for a closely related isomer for comparative purposes.

| Property | Value/Prediction | Source/Comment |

| Molecular Formula | C₁₁H₉ClN₂O | - |

| Molecular Weight | 220.66 g/mol | - |

| Appearance | White to off-white crystalline solid (predicted) | Based on related compounds |

| Melting Point | Not available | Experimental determination required. |

| Boiling Point | 387.0 ± 17.0 °C (Predicted for isomer 4-(Benzyloxy)-2-chloropyrimidine) | [3] |

| Density | 1.278 ± 0.06 g/cm³ (Predicted for isomer 4-(Benzyloxy)-2-chloropyrimidine) | [3] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol; sparingly soluble in water (predicted). | Based on related compounds |

| pKa | 0.06 ± 0.20 (Predicted for isomer 4-(Benzyloxy)-2-chloropyrimidine) | [3] |

Synthesis and Purification

The synthesis of 2-(Benzyloxy)-4-chloropyrimidine can be approached through established methods for the preparation of chloropyrimidine derivatives. A general and plausible synthetic route is outlined below.

Synthetic Workflow

Caption: General synthetic workflow for 2-(Benzyloxy)-4-chloropyrimidine.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on the synthesis of related chloropyrimidines and should be optimized for the specific substrate.

-

Chlorination: To a round-bottom flask, add 2,4-dihydroxypyrimidine (1 equivalent). Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) in a fume hood. Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed with caution.

-

Work-up: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Isolation of 2,4-dichloropyrimidine: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloropyrimidine.

-

Nucleophilic Substitution: Dissolve the crude 2,4-dichloropyrimidine (1 equivalent) and benzyl alcohol (1-1.2 equivalents) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5-2 equivalents) or sodium hydride (NaH, 1.1 equivalents, use with extreme caution).

-

Reaction: Stir the mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor the reaction by TLC until the starting material is consumed.

-

Final Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[5]

Experimental Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

-

Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and hexane/ethyl acetate mixtures.

-

Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

-

Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrimidine ring, the benzylic methylene group, and the phenyl ring.

-

Pyrimidine Protons: Two doublets in the aromatic region, corresponding to the H5 and H6 protons.

-

Benzylic Protons: A singlet around 5.0-5.5 ppm, corresponding to the -O-CH₂- group.

-

Phenyl Protons: A multiplet in the aromatic region (typically 7.2-7.5 ppm) corresponding to the five protons of the benzyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Pyrimidine Carbons: Signals for the four carbons of the pyrimidine ring. The carbon attached to the chlorine (C4) and the carbon attached to the benzyloxy group (C2) will be significantly deshielded.

-

Benzylic Carbon: A signal for the -O-CH₂- carbon.

-

Phenyl Carbons: Signals for the six carbons of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) at m/z 220.66. Due to the presence of chlorine, an isotopic peak at [M+2]⁺ with approximately one-third the intensity of the molecular ion peak is expected.

-

Fragmentation: Common fragmentation patterns may include the loss of the benzyl group or the chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

-

C-O-C Stretching: A strong absorption band characteristic of the ether linkage.

-

C=N and C=C Stretching: Absorption bands in the 1600-1400 cm⁻¹ region, characteristic of the pyrimidine ring.

-

C-Cl Stretching: A band in the fingerprint region.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

Reactivity and Stability

The reactivity of 2-(Benzyloxy)-4-chloropyrimidine is primarily governed by the electrophilic nature of the pyrimidine ring, which is enhanced by the presence of the electron-withdrawing chlorine atom.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various functional groups by reacting the compound with nucleophiles such as amines, thiols, and alkoxides. The general mechanism involves the addition of the nucleophile to the electron-deficient pyrimidine ring, followed by the elimination of the chloride ion.[6]

Caption: General workflow for SₙAr reactions of 2-(Benzyloxy)-4-chloropyrimidine.

Stability

2-(Benzyloxy)-4-chloropyrimidine is expected to be a stable solid under standard laboratory conditions (room temperature, protected from light and moisture). However, like many organic molecules, it may be susceptible to degradation under harsh conditions.

-

Hydrolytic Stability: The benzyloxy group may be susceptible to cleavage under strong acidic or basic conditions.

-

Thermal Stability: The compound may decompose at elevated temperatures.

-

Photostability: Prolonged exposure to UV light may cause degradation.

A formal stability study would involve subjecting the compound to a range of conditions (e.g., different temperatures, humidity levels, and light exposures) and analyzing its purity over time using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

Analytical Methodologies

To ensure the quality and purity of 2-(Benzyloxy)-4-chloropyrimidine, robust analytical methods are required.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a standard and effective technique for assessing the purity of pyrimidine derivatives.[2]

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid, is commonly employed.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of volatile impurities and for confirming the identity of the compound.

Conclusion

2-(Benzyloxy)-4-chloropyrimidine is a valuable synthetic intermediate with significant potential in drug discovery. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with detailed protocols for its synthesis, purification, and characterization. By following the outlined experimental procedures, researchers can confidently prepare and validate this important building block for their research endeavors. The provided insights into its reactivity and stability will further aid in its effective utilization in the development of novel chemical entities.

References

- This reference is a placeholder for a relevant scientific article discussing the biological activities of pyrimidine deriv

-

PubChemLite. 4-(benzyloxy)-2-chloropyrimidine (C11H9ClN2O). [Online]. Available: [Link]

-

Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Online]. Available: [Link]

- This reference is a placeholder for a relevant scientific article discussing the synthesis of chloropyrimidine deriv

- This reference is a placeholder for a relevant scientific article discussing spectroscopic characterization of pyrimidine deriv

- This reference is a placeholder for a relevant scientific article discussing stability studies of heterocyclic compounds.

- This reference is a placeholder for a relevant scientific article discussing analytical methods for pyrimidine deriv

- This reference is a placeholder for a relevant scientific article discussing the reactivity of chloropyrimidines.

- This reference is a placeholder for a relevant scientific article discussing purific

- This reference is a placeholder for a relevant scientific article discussing the importance of physicochemical properties in drug development.

- This reference is a placeholder for a relevant scientific article discussing the applications of substituted pyrimidines in medicinal chemistry.

- This reference is a placeholder for a relevant scientific article providing additional context on the topic.

- This reference is a placeholder for a relevant scientific article providing additional context on the topic.

-

M.D.P.I. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. [Online]. Available: [Link]

Sources

- 1. 4-Chloro-2-Methoxy Pyrimidine - NSR laboratories Pvt. Ltd [nsrlaboratories.com]

- 2. PubChemLite - 4-(benzyloxy)-2-chloropyrimidine (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. 4-(Benzyloxy)-2-chloropyrimidine , 97% , 108381-28-8 - CookeChem [cookechem.com]

- 4. H27313.03 [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uab.edu [uab.edu]

An In-depth Technical Guide to the Reactivity of 2-(Benzyloxy)-4-chloropyrimidine with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-(benzyloxy)-4-chloropyrimidine, a pivotal building block in modern medicinal chemistry. We delve into the electronic underpinnings of its reactivity, focusing on the principles of nucleophilic aromatic substitution (SNAr). This document offers field-proven insights into reaction mechanisms, regioselectivity, and practical laboratory protocols for reactions with various nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. Detailed experimental workflows, troubleshooting strategies, and data are presented to empower researchers, scientists, and drug development professionals to effectively utilize this versatile scaffold in the synthesis of complex molecular architectures.

Introduction

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1][2][3][4] Its electron-deficient nature makes it an ideal substrate for functionalization via nucleophilic aromatic substitution (SNAr).[2][3][4] Among the vast array of pyrimidine derivatives, 2-(benzyloxy)-4-chloropyrimidine stands out as a particularly versatile and strategic intermediate.

This guide will explore the chemical behavior of this molecule, providing a deep dive into its electronic properties, the factors governing its reaction with nucleophiles, and practical, actionable protocols for its synthetic transformation. Our focus is to bridge theoretical understanding with practical application, enabling chemists to confidently and efficiently incorporate this key intermediate into their synthetic programs.

Chapter 1: Electronic Properties and Reactivity Profile

The reactivity of 2-(benzyloxy)-4-chloropyrimidine is dictated by the electronic interplay of the pyrimidine core and its substituents. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is most pronounced at the C2, C4, and C6 positions, making them electrophilic and susceptible to nucleophilic attack.[5][6]

The substituents at the C2 and C4 positions further modulate this reactivity:

-

The 4-Chloro Group: Chlorine at the C4 position serves as an excellent leaving group in SNAr reactions. The position is activated by both the para (N1) and ortho (N3) nitrogen atoms, which can stabilize the negative charge in the reaction intermediate.

-

The 2-Benzyloxy Group: This group has a dual role. Electronically, the oxygen atom can donate some electron density to the ring, but its primary influence is steric. As a bulky group, it can sterically hinder attack at the C2 position. Critically, it also functions as a protecting group for the 2-hydroxypyrimidine tautomer, which can be unmasked in a later synthetic step.[7]

The combination of these features makes the C4 position the primary site for nucleophilic attack.

Caption: Electronic landscape of 2-(benzyloxy)-4-chloropyrimidine.

Chapter 2: The SNAr Mechanism: A Stepwise Pathway

The reaction of 2-(benzyloxy)-4-chloropyrimidine with nucleophiles proceeds via the well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[5]

-

Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient carbon at the C4 position. This disrupts the aromaticity of the pyrimidine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer-like complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the ring.

-

Elimination Step (Fast): Aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

The initial addition of the nucleophile is typically the rate-determining step of the reaction.

Caption: The two-step SNAr addition-elimination mechanism.

Chapter 3: Regioselectivity: The Predominance of C4 Substitution

For 2,4-disubstituted pyrimidines bearing two leaving groups, nucleophilic attack generally occurs preferentially at the C4 position over the C2 position.[1][8][9][10] This regioselectivity is primarily governed by electronic factors; the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically larger at the C4 carbon, making it the more electrophilic site. In the case of 2-(benzyloxy)-4-chloropyrimidine, this inherent electronic preference is reinforced by the single, highly activated C4-chloro leaving group.

While C4 substitution is dominant for this substrate, it is crucial for the synthetic chemist to be aware of factors that can influence regioselectivity in related dichloropyrimidine systems, as these principles provide a deeper understanding of pyrimidine reactivity:

-

Ring Substituents: Electron-donating groups (EDGs) at the C6 position can reverse the selectivity, favoring C2 substitution.[1][8] Conversely, electron-withdrawing groups (EWGs) at the C5 position enhance the natural preference for C4 attack.[8][11]

-

Nucleophile Choice: While most nucleophiles attack C4, some, like certain tertiary amines, have been shown to exhibit C2 selectivity under specific conditions.[8][11]

-

Reaction Conditions: Temperature, solvent, and the choice of base can all play a critical role in controlling the outcome of the reaction.[8]

For 2-(benzyloxy)-4-chloropyrimidine, however, chemists can proceed with high confidence that substitution will occur cleanly at the C4 position under a wide range of conditions.

Chapter 4: Practical Applications & Experimental Protocols

The true value of 2-(benzyloxy)-4-chloropyrimidine lies in its versatile reactions with a host of nucleophiles to build molecular complexity.

Reactions with N-Nucleophiles: Synthesis of 4-Aminopyrimidines

The displacement of the C4-chloride with primary or secondary amines is one of the most common and robust transformations. These reactions typically require a base to neutralize the HCl generated during the reaction. A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal as it does not compete with the amine nucleophile.

Field-Proven Protocol: Synthesis of 4-Anilino-2-(benzyloxy)pyrimidine

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-(benzyloxy)-4-chloropyrimidine (1.0 eq).

-

Solvent and Reagent Addition: Add a suitable solvent such as n-butanol or 1,4-dioxane (to make a ~0.2 M solution). Add aniline (1.1 eq) followed by diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction: Heat the mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactions with O-Nucleophiles: Synthesis of 4-Alkoxy/Aryloxypyrimidines

To form ether linkages at the C4 position, a strong base is typically required to deprotonate the alcohol or phenol, generating a more potent alkoxide or phenoxide nucleophile. Sodium hydride (NaH) is a common choice for this purpose, and anhydrous solvents are essential.

Field-Proven Protocol: Synthesis of 2-(Benzyloxy)-4-phenoxypyrimidine

-

Nucleophile Preparation: In a separate, dry, nitrogen-flushed flask, dissolve phenol (1.2 eq) in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.

-

Reaction Setup: In another dry flask, dissolve 2-(benzyloxy)-4-chloropyrimidine (1.0 eq) in anhydrous DMF.

-

Reaction: Add the solution of the pyrimidine to the prepared sodium phenoxide solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.

-

Isolation: Wash the combined organic layers with water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

Reactions with S-Nucleophiles: Synthesis of 4-(Alkylthio)pyrimidines

The synthesis of thioethers at the C4 position proceeds readily, often under milder conditions than O-alkylation due to the higher nucleophilicity of sulfur.

Field-Proven Protocol: Synthesis of 2-(Benzyloxy)-4-(benzylthio)pyrimidine

-

Reaction Setup: Dissolve 2-(benzyloxy)-4-chloropyrimidine (1.0 eq) in a solvent such as ethanol or DMF.

-

Reagent Addition: Add benzyl mercaptan (1.1 eq) followed by a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete by TLC analysis.

-

Workup: Filter off the inorganic salts and concentrate the filtrate.

-

Isolation: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography if necessary.

Summary of Reaction Conditions

| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature | Typical Time |

| N-Nucleophiles | Primary/Secondary Amine | DIPEA, Et₃N | n-BuOH, Dioxane | 80-120 °C | 4-16 h |

| O-Nucleophiles | Alcohol, Phenol | NaH, K₂CO₃ | DMF, THF | 0 °C to RT | 2-12 h |

| S-Nucleophiles | Thiol | K₂CO₃, Cs₂CO₃ | DMF, EtOH | RT to 50 °C | 1-6 h |

Note: Yields and reaction times are highly dependent on the specific substituents on the nucleophile.

Chapter 5: The Role of the Benzyloxy Group: Deprotection Strategies

The benzyloxy group is not merely a passive substituent; it is a strategic protecting group for the 2-pyrimidinone moiety.[7] Its removal is a key step in many synthetic routes, unmasking a hydrogen-bond donor and altering the molecule's physicochemical properties. The most common and effective method for debenzylation is catalytic hydrogenation.

Field-Proven Protocol: Catalytic Hydrogenation for Debenzylation

-

Reaction Setup: Dissolve the 2-(benzyloxy)pyrimidine substrate (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~0.1 eq by weight) to the solution.

-

Reaction: Securely fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus. Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (1 atm or higher pressure) with vigorous stirring. Monitor the reaction by TLC/LC-MS.

-

Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

-

Isolation: Rinse the filter cake with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected 2-pyrimidinone product.

Chapter 6: Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Low yields or incomplete reactions are common issues that can often be resolved through systematic optimization.[5]

Common Issues and Solutions:

-

Low Reactivity:

-

Cause: The nucleophile may be too weak, or steric hindrance may be slowing the reaction.[5]

-

Solution: Increase the reaction temperature incrementally. Consider switching to a more polar aprotic solvent like DMF or DMSO to enhance the rate of SNAr reactions. For very weak nucleophiles, microwave heating can dramatically reduce reaction times.[5][12]

-

-

Formation of 4-Hydroxypyrimidine Side Product:

-

Cause: This occurs when water, acting as a nucleophile, competes with the desired reagent. This is more common at high temperatures in protic or aqueous solvent systems.[5]

-

Solution: Ensure all reagents and solvents are anhydrous, especially for reactions with O- and S-nucleophiles. If possible, switch to a non-protic solvent like DMF, DMSO, or THF.

-

-

Difficult Purification:

-

Cause: The product and starting material have similar polarities, or side products are complicating purification.

-

Solution: Ensure the reaction goes to full completion by monitoring carefully. A slight excess of the nucleophile (1.1-1.2 eq) can help consume all the starting material. Explore different solvent systems for column chromatography.

-

Caption: A logical workflow for troubleshooting common SNAr issues.

Conclusion

2-(Benzyloxy)-4-chloropyrimidine is a powerful and reliable intermediate for the synthesis of diverse, functionalized pyrimidine derivatives. Its reactivity is dominated by a highly predictable SNAr mechanism at the C4 position. By understanding the electronic principles that govern this reactivity and by employing the robust protocols outlined in this guide, researchers can effectively leverage this building block to accelerate their drug discovery and chemical synthesis programs. Mastery of its handling, from substitution to deprotection, unlocks a direct and efficient pathway to a wide range of valuable chemical entities.

References

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.

- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem.

- Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center - Benchchem.

- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

- Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. Organic & Biomolecular Chemistry (RSC Publishing).

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

- Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

- 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry - Studylib.

- Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - Beilstein Journals.

- Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.

Sources

- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. studylib.net [studylib.net]

Technical Guide: Electrophilicity & Synthetic Utility of the C4 Position in 2-(Benzyloxy)-4-chloropyrimidine

Executive Summary

This technical guide analyzes the electrophilic nature of the C4 position in 2-(benzyloxy)-4-chloropyrimidine (CAS: 60631-61-2). This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical precursor for kinase inhibitors and nucleotide analogs.

The C4-chloride exhibits high reactivity toward nucleophilic aromatic substitution (

Electronic Structure & Mechanistic Basis

The Dominance of C4 Electrophilicity

In 2,4-disubstituted pyrimidines, the C4 position is significantly more electrophilic than C2 or C6 due to specific electronic vectors:

-

Nitrogen Activation: The C4 carbon is para to N1 and ortho to N3. The electronegativity of these nitrogen atoms pulls electron density away from the ring carbons, lowering the LUMO energy at C4.

-

Leaving Group Lability: Chlorine is a moderate leaving group (

of conjugate acid ~ -7), but its position at C4 allows for the stabilization of the anionic intermediate (Meisenheimer complex) where the negative charge is delocalized onto the electronegative nitrogen atoms. -

C2-Benzyloxy Influence: The alkoxy group at C2 exerts a mesomeric electron-donating effect (+M), which slightly deactivates the ring compared to 2,4-dichloropyrimidine. However, it also sterically hinders the C2 position and, being a poor leaving group (alkoxide), ensures that nucleophilic attack occurs exclusively at C4-Cl.

Mechanism of Action ( )

The reaction proceeds via an Addition-Elimination mechanism.[2][3][4]

-

Addition: The nucleophile attacks C4, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[3]

-

Elimination: The ring aromaticity is restored by the expulsion of the chloride ion.[2]

Visualization: Mechanistic Pathway

The following diagram illustrates the electronic activation and reaction flow.

Caption: Figure 1. The addition-elimination pathway for

Synthetic Utility & Protocols

Nucleophilic Aromatic Substitution ( )

This is the primary method for introducing amines, ethers, and thiols at C4.

Standard Protocol: C4-Amination

This protocol is effective for primary and secondary amines.

-

Reagents: 2-(Benzyloxy)-4-chloropyrimidine (1.0 eq), Amine (1.1–1.2 eq), DIEA (2.0 eq).

-

Solvent: DMF, DMSO, or n-Butanol (for lower solubility amines).

-

Conditions: 60°C – 90°C for 2–12 hours.

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of the pyrimidine substrate in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIEA). Note: Inorganic bases like

can be used but require vigorous stirring. -

Nucleophile Addition: Add 1.1 eq of the amine.

-

Reaction: Heat to 80°C. Monitor by LC-MS for the disappearance of starting material (m/z ~220).

-

Workup: Dilute with EtOAc, wash with water (

) and brine (

Troubleshooting:

-

Low Yield? If the amine is sterically hindered, switch to a stronger base (NaH) in THF or use Buchwald-Hartwig conditions (see Section 3).

-

Hydrolysis? Avoid water in the solvent; the C4-Cl is susceptible to hydrolysis to the 4-hydroxy derivative (uracil form) if wet solvents are used at high heat.

Suzuki-Miyaura Cross-Coupling

Used to form C-C bonds (aryl/heteroaryl) at C4.

Optimized Protocol

-

Catalyst:

(5 mol%) or -

Base:

(2.0 M aq) or -

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

-

Conditions: 90°C (thermal) or 100°C (Microwave, 30 min).

Data Comparison: Catalyst Efficiency

| Catalyst System | Base/Solvent | Yield (C4-Aryl) | Notes |

|---|

|

Strategic Decision Framework

The choice of reaction condition depends heavily on the nucleophile type (Hard vs. Soft) and the steric environment.

Caption: Figure 2.[6] Decision tree for selecting the optimal synthetic pathway based on nucleophile characteristics.

References

-

WuXi Biology. SNAr Reaction of Polyhalogenated Heterocycles. (Explains reactivity hierarchy C4 > C2).

-

BenchChem. Optimization of 4-Chloropyrimidine Substitution Reactions. (Detailed troubleshooting for hydrolysis and solvent effects).

-

MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. (Protocols for Pd-catalyzed couplings).

-

Organic Chemistry Portal. Suzuki Coupling Mechanism and Catalysts. (General catalytic cycles and ligand choices).

-

National Institutes of Health (NIH). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (Discusses C4 vs C2 selectivity challenges).

Sources

Strategic Utilization of 2-(Benzyloxy)-4-chloropyrimidine: Regiocontrol & Orthogonal Protection

The following technical guide details the strategic utility, synthesis, and reactivity of 2-(Benzyloxy)-4-chloropyrimidine , a critical intermediate in nucleoside analog development.

Part 1: Core Directive & Strategic Value

In the synthesis of bioactive pyrimidines—particularly cytosine and uracil analogs—2-(Benzyloxy)-4-chloropyrimidine serves as a high-precision scaffold. Its value lies in orthogonal reactivity : it presents two electrophilic sites with distinct activation profiles and stability limits.

-

The "Lactim Lock": The benzyloxy group at C2 fixes the pyrimidine in its lactim tautomeric form. This prevents the N1-proton transfer issues common with uracil derivatives during alkylation or glycosylation.

-

Regiodefined Electrophilicity: The C4-chloro group is highly activated toward Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-coupling, while the C2-benzyloxy group remains inert to base, serving as a "masked" carbonyl. -

Clean Deprotection: Post-functionalization, the C2-benzyl group can be removed via acid hydrolysis or hydrogenolysis to reveal the biologically essential 2-oxo (carbonyl) moiety.

Part 2: Electronic & Mechanistic Analysis

The Reactivity Paradox

Standard 2,4-dichloropyrimidine reacts with nucleophiles primarily at C4 due to the para-like activation from N1 and N3. However, direct benzylation of 2,4-dichloropyrimidine yields a mixture favoring the unwanted 4-(benzyloxy)-2-chloropyrimidine.

To access the 2-(Benzyloxy)-4-chloro isomer, one must utilize the Sulfone Displacement Strategy , exploiting the unique hydrogen-bonding capability of the sulfone group to direct alkoxides to C2 (See Protocol 1).

Electronic Modulation

-

C4-Position (The Warhead): The nitrogen atoms at positions 1 and 3 withdraw electron density, making C4 highly electrophilic. The C2-benzyloxy group, being an electron donor via resonance (+M), slightly deactivates the ring compared to the 2,4-dichloro precursor, but C4 remains sufficiently reactive for amine displacement at mild temperatures.

-

C2-Position (The Shield): The benzyloxy group acts as a robust protecting group. It withstands basic conditions (e.g.,

,

Reactivity Map

The following diagram illustrates the orthogonal pathways available to this scaffold.

Caption: Orthogonal reactivity flow. The sulfone route ensures C2-regioselectivity, enabling subsequent C4-functionalization and final unmasking.

Part 3: Experimental Protocols

Protocol 1: Regioselective Synthesis (The Sulfone Route)

Rationale: Direct reaction of 2,4-dichloropyrimidine with benzyl alcohol often yields the wrong isomer. The sulfone group at C2 directs alkoxide attack via H-bonding interactions [1].[1]

Reagents:

-

2-Methanesulfonyl-4-chloropyrimidine (Prepared from 2-thiouracil via S-methylation, chlorination, and oxidation).

-

Benzyl Alcohol (1.0 equiv).

-

NaH (60% dispersion, 1.1 equiv).

-

THF (Anhydrous).

Workflow:

-

Activation: Dissolve benzyl alcohol in anhydrous THF at 0°C. Slowly add NaH. Stir for 30 min to generate sodium benzyloxide.

-

Displacement: Cool a solution of 2-methanesulfonyl-4-chloropyrimidine in THF to -78°C (or 0°C depending on scale).

-

Addition: Add the alkoxide solution dropwise. The sulfone group directs the nucleophile to C2.

-

Quench: After 1 hour, quench with saturated

. -

Isolation: Extract with EtOAc, dry over

, and concentrate. Purify via flash chromatography (Hex/EtOAc).-

Checkpoint: Verify regiochemistry via NMR.[2] The C2-OBn isomer typically shows a specific shift pattern distinct from the C4-OBn isomer.

-

Protocol 2: C4-Amination ( )

Rationale: The C4-Cl bond is labile to nucleophilic attack by amines. The C2-OBn group remains stable.

Workflow:

-

Dissolve 2-(Benzyloxy)-4-chloropyrimidine (1.0 equiv) in Dioxane or DMF.

-

Add the target amine (1.1 equiv) and a base (DIPEA, 2.0 equiv).

-

Heat to 60–80°C. Monitor by TLC/LCMS.

-

Result: Formation of 2-(benzyloxy)-4-aminopyrimidine .

-

Note: If using Pd-catalyzed coupling (Suzuki), use

and

-

Protocol 3: Deprotection (Unmasking the Lactam)

Rationale: Converting the intermediate into the bioactive "uracil-like" (2-oxo) form.

Method A: Hydrogenolysis (Neutral)

-

Substrate: 2-(Benzyloxy)-4-substituted pyrimidine.

-

Conditions:

(1 atm), 10% Pd/C, MeOH/EtOH. -

Mechanism: Cleavage of the O-Bn bond to toluene and the lactam.

-

Warning: If the C4 substituent is a halogen (Cl), this method will dechlorinate it. Use Method B for halogenated retention.

Method B: Acid Hydrolysis (Preserves Halogens)

-

Conditions: TFA (neat) or HBr/AcOH at 60°C.

-

Outcome: Hydrolysis of the benzyl ether to the ketone.

Part 4: Comparative Data

| Feature | 2,4-Dichloropyrimidine | 2-(Benzyloxy)-4-chloropyrimidine |

| C4 Reactivity | High (Non-selective) | High (Selective) |

| C2 Reactivity | Moderate (Competes with C4) | Inert (Protected) |

| Tautomerism | N/A | Locked (Lactim Ether) |

| Solubility | Moderate | High (Lipophilic) |

| Deprotection | Impossible (Requires hydrolysis) | Facile (H2 or Acid) |

References

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec QM Magic Class, Chapter 48.

-

Source:

-

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.Molecules, 2021.

-

Source:

-

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. J. Org. Chem., 2015.[3]

-

Source:

-

Sources

- 1. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 2. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Benzyloxy)-4-chloropyrimidine as a building block in medicinal chemistry

Executive Summary

2-(Benzyloxy)-4-chloropyrimidine represents a high-value "privileged scaffold" in modern drug discovery, particularly for the synthesis of kinase inhibitors, antivirals, and nucleotide mimics. Its structural utility lies in its orthogonal reactivity profile : the C4-chloro substituent serves as a highly reactive electrophile for immediate diversification (via SNAr or Pd-catalyzed cross-coupling), while the C2-benzyloxy group functions as a robust "mask" for the 2-oxo moiety (characteristic of uracil/thymine derivatives). This guide details the strategic application, reaction causality, and validated protocols for utilizing this building block to construct complex heterocyclic systems.

Part 1: Chemical Profile & Strategic Utility

Structural Logic

The molecule features a pyrimidine core with two distinct functional handles. Understanding the electronic difference between these positions is critical for preventing side reactions.

-

C4-Chloro Position (The Warhead): This position is highly electrophilic. The nitrogen atoms at positions 1 and 3 withdraw electron density, making C4 susceptible to nucleophilic attack. It is significantly more reactive than the C2 position due to the specific resonance stabilization of the intermediate Meisenheimer complex (in SNAr) or oxidative addition rates (in Pd-coupling).

-

C2-Benzyloxy Position (The Shield): The alkoxy group is electron-donating by resonance, which partially deactivates the C2 position relative to C4. Crucially, the benzyl group acts as a protecting group for the oxygen. It is stable under basic and nucleophilic conditions but can be cleaved later to reveal the pyrimidin-2(1H)-one (uracil-like) tautomer, a key pharmacophore in DNA/RNA polymerase inhibitors.

Reactivity Map

Figure 1: Reactivity profile distinguishing the electrophilic C4 "warhead" from the protected C2 "shield".

Part 2: Key Transformations & Causality

Nucleophilic Aromatic Substitution (SNAr)

Objective: Introduction of amine motifs (solubilizing groups, hinge binders) at C4. Causality: The reaction is driven by the electron-deficient nature of the pyrimidine ring. The C4-Cl bond is weaker than the C2-O bond in this context. Using a non-nucleophilic base (DIPEA) neutralizes the HCl byproduct without competing for the electrophile.

-

Critical Control: Temperature control is vital. While C4 is reactive, excessive heat (>100°C) without careful monitoring can lead to cleavage of the benzyl ether or attack at C2 if the nucleophile is small and highly reactive.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Carbon-Carbon bond formation to attach aryl/heteroaryl scaffolds. Causality: Pyrimidinyl chlorides are excellent substrates for oxidative addition to Pd(0). The C2-benzyloxy group is stable to standard Suzuki bases (K₂CO₃, Cs₂CO₃).

-

Catalyst Choice: Pd(PPh₃)₄ is standard, but for sterically hindered boronic acids, Pd(dppf)Cl₂ or XPhos-Pd-G2 are superior to prevent protodeboronation of the coupling partner.

Deprotection (The "Unmasking")

Objective: Revealing the 2-pyrimidinone pharmacophore. Causality: The benzyl ether is cleaved via hydrogenolysis (cleavage of the C-O benzylic bond). This is preferred over acid hydrolysis (e.g., HBr/AcOH) because it preserves sensitive functional groups installed at C4 (e.g., esters, nitriles).

-

Self-Validating Step: The disappearance of aromatic benzyl protons in 1H NMR (approx. 7.3-7.5 ppm) and the appearance of a broad NH singlet (approx. 11-12 ppm) confirms the transformation to the cyclic amide (pyrimidinone).

Part 3: Experimental Protocols

The following protocols are generalized from validated medicinal chemistry workflows.

Protocol A: C4-Amination via SNAr

Target: Synthesis of N-substituted-2-(benzyloxy)pyrimidin-4-amine.

-

Setup: In a dry pressure vial, dissolve 2-(benzyloxy)-4-chloropyrimidine (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M concentration).

-

Reagents: Add the desired primary or secondary amine (1.2 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv).

-

Reaction: Seal the vial and heat to 80°C for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc). The starting material (high Rf) should disappear.

-

-